molecular formula C15H16N8O2S B4197228 N-[4-AMINO-6-({[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE

N-[4-AMINO-6-({[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE

Cat. No.: B4197228
M. Wt: 372.4 g/mol
InChI Key: NUPNJQYRJBUWCT-UHFFFAOYSA-N
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Description

N-[4-AMINO-6-({[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE is a complex organic compound that features a triazine core substituted with various functional groups

Properties

IUPAC Name

2-N,2-N-dimethyl-6-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanylmethyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N8O2S/c1-22(2)14-20-12(19-13(16)21-14)8-26-15-17-7-11(18-15)9-3-5-10(6-4-9)23(24)25/h3-7H,8H2,1-2H3,(H,17,18)(H2,16,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPNJQYRJBUWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)CSC2=NC=C(N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-AMINO-6-({[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized via the cyclization of cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the Imidazole Moiety: The imidazole ring can be introduced through a nucleophilic substitution reaction involving an imidazole derivative and the triazine core.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached via a thiol-ene reaction, where a thiol derivative of the nitrophenyl group reacts with the imidazole-substituted triazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structural features suggest potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

    Materials Science: The electronic properties of the nitrophenyl and imidazole groups make this compound a candidate for use in organic electronics or as a component in advanced materials.

    Biological Studies: The compound can be used to study the effects of nitrophenyl and imidazole substitutions on biological activity, providing insights into structure-activity relationships.

Mechanism of Action

The mechanism of action of N-[4-AMINO-6-({[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl and imidazole groups could play key roles in these interactions, either through electronic effects or by forming specific binding interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-nitrosoaniline: This compound shares the N,N-dimethyl and nitrophenyl groups but lacks the triazine and imidazole moieties.

    4-nitrophenylimidazole: This compound contains the nitrophenyl and imidazole groups but lacks the triazine core.

Uniqueness

N-[4-AMINO-6-({[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE is unique due to the combination of its triazine core with the nitrophenyl and imidazole groups. This unique structure provides a distinct set of electronic and steric properties, making it a versatile compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-AMINO-6-({[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE
Reactant of Route 2
Reactant of Route 2
N-[4-AMINO-6-({[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE

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